1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring fused with a piperidine carboxylic acid
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a common structure with this compound, are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling proteins, this compound can alter gene expression and cellular metabolism. For example, it may upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby affecting the overall cellular response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cellular behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring through a cyclization reaction involving a suitable precursor such as 4-methylphenyl acetic acid and an amine. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid can be compared to other oxazole and piperidine derivatives. Similar compounds include:
2-(4-Methylphenyl)-1,3-oxazole: Shares the oxazole ring but lacks the piperidine carboxylic acid moiety.
Piperidine-4-carboxylic acid derivatives: These compounds have the piperidine carboxylic acid structure but differ in the substituents on the piperidine ring.
Uniqueness: The uniqueness of this compound lies in its combined oxazole and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogues.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-3-5-14(6-4-12)17-19-16(13(2)23-17)11-20-9-7-15(8-10-20)18(21)22/h3-6,15H,7-11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAOOTXRFPFJNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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